2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid
Description
2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid is a benzoic acid derivative featuring a bicyclic dihydroacenaphthylene moiety fused to the benzene ring at the ortho position. The dihydroacenaphthylene group introduces steric bulk and electronic effects, distinguishing it from simpler benzoic acid derivatives. This structural complexity may influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking), which are critical in applications ranging from pharmaceuticals to materials science .
Properties
Molecular Formula |
C19H14O2 |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid |
InChI |
InChI=1S/C19H14O2/c20-19(21)16-9-2-1-8-14(16)17-11-13-7-3-5-12-6-4-10-15(17)18(12)13/h1-10,17H,11H2,(H,20,21) |
InChI Key |
IVSNQBGKVAVVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acenaphthene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group in 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid undergoes esterification with alcohols under standard conditions. For example:
-
Synthesis of 1,2-dihydroacenaphthylen-1-yl 4-cyano-2-fluorobenzoate (S3) :
Reacting 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid with 4-cyano-2-fluorobenzoic acid in the presence of coupling agents yields the corresponding ester.
Conditions :
This reaction highlights the compound’s utility in constructing ester derivatives for applications in polymer chemistry or as intermediates in pharmaceuticals.
Decarboxylation and Radical Pathways
In copper-catalyzed systems, benzoic acid derivatives can undergo decarboxylation to generate radicals. For example:
-
Copper-mediated difluoroalkylation :
BrCF₂CO₂Et reacts with primary amines to form isocyanides via decarboxylation and debromination . While not directly studied on 2-(1,2-dihydroacenaphthylen-1-yl)benzoic acid, analogous mechanisms imply feasibility under basic conditions.
Proposed Mechanism :-
Base-induced decarboxylation to form difluorocarbene.
-
Reaction with amines to yield isocyanides.
-
This reactivity could enable functionalization of the acenaphthylene scaffold for materials science applications .
Stability and Reaction Optimization
Critical factors influencing reactivity include:
Scientific Research Applications
2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Steric Effects :
The dihydroacenaphthyl group significantly increases molecular weight (~260 g/mol) compared to simpler analogs like benzoic acid (122 g/mol). This bulky substituent reduces solubility in polar solvents but enhances lipophilicity, which may improve membrane permeability in drug design .
Acidity (pKa) :
The electron-withdrawing nature of the fused bicyclic system likely lowers the pKa of the carboxyl group (estimated ~3.8–4.5) relative to benzoic acid (4.20), enhancing its acidity. This trend mirrors o-hydroxybenzoic acid (pKa ~2.98), where substituents stabilize the deprotonated form .
Hydrogen Bonding and Crystal Packing :
Unlike o-hydroxybenzoic acid, which forms strong intramolecular hydrogen bonds (O–H···O), the rigid dihydroacenaphthyl group in the target compound may promote intermolecular hydrogen bonds or π-π interactions, influencing crystal packing and stability .
Research Findings and Methodological Considerations
Isolation and Synthesis :
Benzoic acid derivatives, including o-hydroxybenzoic acid, are often isolated via column chromatography (e.g., silica gel, Sephadex LH-20) as described in plant-based studies . The synthesis of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid likely requires regioselective coupling techniques to attach the bicyclic moiety.Crystallographic Analysis :
Tools like SHELXL and ORTEP-3 are critical for resolving complex crystal structures, particularly for analyzing hydrogen-bonding networks and steric effects in derivatives like the target compound .- Biological Activity: While caffeic acid exhibits antioxidant properties due to phenolic groups, the target compound’s bioactivity remains speculative.
Biological Activity
2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzoic acid moiety attached to a dihydroacenaphthylene structure. Its unique configuration may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of acenaphthene derivatives, including 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid. In vitro assays have demonstrated that various derivatives exhibit significant antiproliferative effects against several cancer cell lines:
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 3c | MDA-MB-468 (Breast) | 55.5 ± 3.8 |
| 3c | SKRB-3 (Breast) | 66.1 ± 2.2 |
| Control | Adriamycin | 63.4 ± 0.4 |
These findings suggest that compounds related to dihydroacenaphthylene may serve as effective agents against breast cancer cells, comparable to established chemotherapeutics like Adriamycin .
The biological activity of these compounds is believed to be mediated through multiple pathways:
- Proteasome and Autophagy Pathways: Studies indicate that certain derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis. This modulation can lead to increased apoptosis in cancer cells .
- Enzyme Inhibition: Some benzoic acid derivatives have shown inhibitory effects on essential enzymes such as dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, indicating potential applications in antimicrobial therapy .
Case Studies
- In Vitro Evaluation: A study evaluated the effects of various acenaphthene derivatives on human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). The results demonstrated no cytotoxicity at certain concentrations while enhancing proteasomal activity, suggesting a selective action against cancer cells without harming normal cells .
- Antimicrobial Activity: Research into related compounds has revealed significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism involves inhibition of carbonic anhydrase enzymes critical for bacterial survival .
Discussion
The biological activity of 2-(1,2-Dihydroacenaphthylen-1-yl)benzoic acid and its derivatives suggests a promising avenue for drug development, particularly in oncology and infectious disease treatment. The ability to modulate key cellular pathways involved in protein degradation and apoptosis positions these compounds as potential candidates for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
